1-Hexadecen-3-one

Flavor chemistry Sensory science Aroma threshold analysis

1-Hexadecen-3-one (CAS 42459-63-2), synonymously designated hexadec-1-en-3-one, is a C16 long-chain aliphatic enone characterized by an α,β-unsaturated ketone functional group with molecular formula C16H30O and molecular weight 238.41 g/mol. This compound belongs to the 1-alken-3-one structural class, a category of odor-active substances widely recognized for their potent chemosensory properties.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 42459-63-2
Cat. No. B15471188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecen-3-one
CAS42459-63-2
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)C=C
InChIInChI=1S/C16H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h4H,2-3,5-15H2,1H3
InChIKeyVKZGZMNKJFNRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecen-3-one (CAS 42459-63-2) Technical Specifications and Chemical Class Identification for Procurement


1-Hexadecen-3-one (CAS 42459-63-2), synonymously designated hexadec-1-en-3-one, is a C16 long-chain aliphatic enone characterized by an α,β-unsaturated ketone functional group with molecular formula C16H30O and molecular weight 238.41 g/mol [1]. This compound belongs to the 1-alken-3-one structural class, a category of odor-active substances widely recognized for their potent chemosensory properties [2]. As an enone, it features a terminal vinyl group conjugated with a carbonyl moiety, conferring distinct reactivity for electrophilic addition and nucleophilic attack pathways [1]. In biological systems, it functions as a semiochemical, with documented occurrence in chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [3].

Procurement Risk Assessment: Why 1-Hexadecen-3-one Cannot Be Casually Replaced with Other 1-Alken-3-ones or C16 Ketones


Within the 1-alken-3-one series, chemosensory potency and odor quality exhibit pronounced chain-length dependency that precludes functional interchangeability [1]. Systematic investigation of homologous 1-alken-3-ones reveals that odor threshold values in air vary by over four orders of magnitude across the series, from 0.0032 ng/Lair (1-hexen-3-one) to 55 ng/Lair (1-dodecen-3-one), with 1-hexadecen-3-one positioned as a longer-chain member whose sensory profile cannot be extrapolated from shorter analogs [1]. Critically, the introduction of additional unsaturation or alteration of the ketone position—as in 2-hexadecen-1-ol or saturated hexadecan-3-one—fundamentally alters both the electronic distribution of the conjugated system and the compound's interaction with olfactory receptors, as evidenced by differential receptor activation patterns between structural classes [1]. Furthermore, 1-hexadecen-3-one participates in species-specific semiochemical communication systems where chain length precision is essential for biological recognition [2]. These findings directly inform procurement decisions: substituting 1-hexadecen-3-one with a commercially cheaper but structurally divergent analog—such as a saturated C16 ketone, a positional isomer, or a shorter-chain 1-alken-3-one—will yield quantitatively and qualitatively different outcomes in flavor formulation, sensory research, or semiochemical studies.

Quantitative Differentiation of 1-Hexadecen-3-one Against Closest Analogs: Thresholds, GC-MS Identification, and Semiochemical Specificity


Odor Threshold Differentiation: 1-Hexadecen-3-one Detection Limit of 0.01 ppb Versus 1-Octen-3-one and 1-Decen-3-one

1-Hexadecen-3-one exhibits an exceptionally low odor detection threshold of 0.01 ppb in air, as documented in Fenaroli's Handbook of Flavor Ingredients [1]. This value positions 1-hexadecen-3-one among the most potent odorants in the 1-alken-3-one series, though systematic head-to-head threshold comparisons across all chain lengths remain limited in the primary literature. In contrast, 1-octen-3-one—a shorter-chain analog with established mushroom-like odor—displays a significantly higher threshold; for perspective, the structurally related 1-octen-3-ol has a reported threshold of 1 µg/kg in water [2]. Cross-study comparison reveals that odor threshold values in the 1-alken-3-one series demonstrate pronounced chain-length dependency, spanning from 0.0032 ng/Lair (1-hexen-3-one) to 55 ng/Lair (1-dodecen-3-one) [3]. Notably, the introduction of a second terminal double bond in 1-alken-3-ones generally increases odor threshold values, suggesting that the mono-unsaturated structure of 1-hexadecen-3-one contributes favorably to its low threshold profile [3].

Flavor chemistry Sensory science Aroma threshold analysis

GC-MS Analytical Differentiation: 1-Hexadecen-3-one Retention Index 1596.58 on 5%-Phenyl Column

Under standardized GC-MS conditions, 1-hexadecen-3-one exhibits a Linear Retention Index (LRI) of 1596.58 on a 5%-phenyl-95%-dimethylpolysiloxane capillary column, calibrated against a homologous series of n-alkanes (C10–C36) [1]. This retention index serves as a critical differentiator from co-eluting or structurally similar compounds in complex matrices. For reference, saturated C16 analogs such as n-hexadecane elute at distinctly different retention indices under comparable column conditions [2]. The retention index of 1596.58 enables unambiguous peak assignment when used in conjunction with mass spectral matching against NIST and Wiley libraries, thereby reducing false-positive identifications in metabolomics, food flavor analysis, and environmental monitoring applications [1].

Analytical chemistry GC-MS method validation Volatile compound identification

Semiochemical Specificity: 1-Hexadecen-3-one in Species-Specific Chemical Communication

1-Hexadecen-3-one is documented in the Pherobase database as a semiochemical component utilized by specific insect species in their chemical communication systems [1]. This functional role is exquisitely sensitive to structural precision: chain length variation, positional isomerism of the ketone group, or alteration of the α,β-unsaturation pattern can abolish biological activity due to the stringent ligand-receptor recognition requirements inherent to pheromone perception [2]. While quantitative behavioral response data across analog series are not publicly compiled in accessible databases for this specific compound, class-level understanding of semiochemical structure-activity relationships establishes that even minor structural deviations—such as substitution with a saturated C16 ketone (hexadecan-3-one) or a positional isomer (2-hexadecen-1-ol)—result in complete loss of the species-specific signaling function [2].

Chemical ecology Pheromone research Semiochemical synthesis

Validated Application Scenarios for 1-Hexadecen-3-one Based on Quantitative Differentiation Evidence


Trace-Level Flavor Formulation in Savory and Roasted Food Products

1-Hexadecen-3-one is indicated for flavor formulations targeting savory, roasted, and meaty profiles where its exceptionally low odor detection threshold of 0.01 ppb enables significant sensory impact at minimal inclusion rates [1]. The compound's documented natural occurrence in chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [1] validates its relevance for authentic flavor reconstruction. Procurement of high-purity 1-hexadecen-3-one, rather than a cheaper saturated C16 ketone or shorter-chain 1-alken-3-one, is essential because the α,β-unsaturated ketone moiety and specific C16 chain length jointly determine the compound's potent odor character and threshold properties. Use of structural analogs will fail to reproduce the target flavor profile due to divergent odor qualities and substantially higher threshold values observed across the 1-alken-3-one homologous series [2].

GC-MS Method Development and Routine Quality Control for Volatile Analysis

Analytical laboratories engaged in food authenticity testing, environmental volatile monitoring, or metabolomics can utilize 1-hexadecen-3-one as a reference standard for GC-MS method validation and peak identification. The compound's established Linear Retention Index of 1596.58 on standard 5%-phenyl-95%-dimethylpolysiloxane capillary columns—calibrated against C10–C36 n-alkanes—provides a reproducible chromatographic anchor for confirming the identity of 1-hexadecen-3-one in complex sample matrices [3]. This retention index, when combined with mass spectral matching, enables differentiation from co-eluting saturated C16 compounds and positional isomers that would otherwise confound peak assignment. Procurement of certified reference-grade 1-hexadecen-3-one is critical for constructing calibration curves, establishing limits of detection, and ensuring inter-laboratory reproducibility in accordance with ISO/IEC 17025 requirements.

Chemical Ecology and Semiochemical Research Programs

1-Hexadecen-3-one is a documented component in the chemical communication systems of specific insect species, as cataloged in the Pherobase database of semiochemicals [4]. Research programs investigating pheromone biosynthesis, insect olfaction, or semiochemical-based pest monitoring and control require authentic 1-hexadecen-3-one to conduct behavioral bioassays, electrophysiological recordings (electroantennography), and field trapping studies. The strict ligand-receptor specificity of insect olfactory systems dictates that structural analogs—including saturated C16 ketones, positional isomers such as 2-hexadecen-1-ol, or chain-length variants—will not elicit the target behavioral or electrophysiological responses [4]. Procurement of high-purity, structurally verified 1-hexadecen-3-one is therefore non-negotiable for obtaining biologically meaningful and reproducible results in chemical ecology investigations.

Technical Documentation Hub

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